molecular formula C9H15F2NO4 B3028997 (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid CAS No. 467442-20-2

(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid

Cat. No.: B3028997
CAS No.: 467442-20-2
M. Wt: 239.22
InChI Key: UCCLBCNDXKDPDT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid ( 467442-20-2) is a chiral, Boc-protected non-proteinogenic amino acid of high value to medicinal chemistry and pharmaceutical research . It serves as a critical synthetic intermediate, particularly in the synthesis of its deprotected form, (2S)-2-Amino-4,4-difluorobutanoic acid (CAS 121960-22-3), which is a specialized amino acid building block . The tert-butoxycarbonyl (Boc) group provides a robust protective moiety for the amine, allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences. The incorporation of two fluorine atoms at the 4-position of the carbon chain significantly alters the molecule's electronic properties, metabolic stability, and lipophilicity compared to its non-fluorinated counterpart. This makes it a valuable scaffold for constructing peptide-based drug candidates, enzyme inhibitors, and other bioactive molecules where enhanced stability and specific steric and electronic characteristics are desired. The compound is supplied with a high purity level of 99% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLBCNDXKDPDT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692982
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467442-20-2
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogues with modified protecting groups, fluorine substitutions, and backbone alterations (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Protecting Group Fluorine Substitution Key Features/Applications
(S)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid 467442-20-2 C₉H₁₅F₂NO₄ 239.22 Boc 4,4-difluoro API intermediate, diabetes/cancer research .
(S)-2-(Fmoc-amino)-4,4-difluorobutanoic acid 467442-21-3 C₁₉H₁₇F₂NO₄ 361.34 Fmoc 4,4-difluoro Peptide synthesis (base-labile deprotection) .
N-Boc-3-tert-butyl-DL-alanine 507264-54-2 C₁₂H₂₃NO₄ 245.32 Boc None Steric hindrance from tert-butyl group; niche applications in constrained peptides .
(S)-2-((Boc)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid 2242426-52-2 C₁₁H₁₇F₃NO₄ 285.26 Boc 4,4,4-trifluoro, 3,3-dimethyl Enhanced lipophilicity; potential for CNS-targeted drugs .
tert-Butoxycarbonylamino-(4,4-difluoro-cyclohexyl)-acetic acid Not provided C₁₃H₁₉F₂NO₄ 291.29 (est.) Boc 4,4-difluoro (cyclohexyl) Conformational restriction; improved target binding .

Key Comparative Insights

Protecting Group Utility
  • Boc vs. Fmoc : The Boc group in the target compound is acid-labile, making it suitable for stepwise synthesis under acidic conditions. In contrast, Fmoc (fluorenylmethyloxycarbonyl) in CAS 467442-21-3 requires basic deprotection (e.g., piperidine), offering orthogonal strategies in peptide synthesis .
Fluorination Effects
  • 4,4-Difluoro vs. Trifluoro : The dual fluorines in the target compound balance electronegativity and lipophilicity, enhancing metabolic stability without excessive hydrophobicity. Trifluoro derivatives (e.g., CAS 2242426-52-2) exhibit higher logP values, favoring blood-brain barrier penetration but risking solubility issues .
Backbone Modifications
  • Cyclohexyl vs. However, synthetic complexity and cost increase compared to the linear target compound .

Physicochemical and Commercial Considerations

Table 2: Commercial and Physicochemical Data

Compound Name Purity Price (USD) Key Suppliers
(S)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid ≥98% 2.00/kg (bulk) Zhenyu Biotech, BOC Sciences
(S)-2-(Fmoc-amino)-4,4-difluorobutanoic acid >97% 508.00/100mg Apollo Scientific
(S)-2-((Boc)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid >97% Not available CymitQuimica
  • Cost Variability : Bulk pricing from Zhenyu Biotech (2.00 USD/kg) contrasts sharply with research-grade suppliers like CymitQuimica (656.00 EUR/g), reflecting scale and purity differences .
  • Stability : The Boc group’s sensitivity to acidic conditions necessitates careful handling, whereas Fmoc derivatives require protection from bases .

Research and Application Highlights

  • Pharmaceutical Synthesis : The target compound’s balance of fluorine-induced stability and Boc deprotection efficiency makes it a preferred choice in protease inhibitor and kinase-targeted drug development .
  • Peptide Engineering : Fmoc analogues dominate solid-phase synthesis due to milder deprotection, but Boc-protected variants remain critical for acid-stable intermediates .
  • Emerging Trends : Trifluoro and cyclohexyl-modified derivatives are gaining traction in CNS drug discovery, though scalability challenges persist .

Biological Activity

(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid (CAS: 467442-20-2) is a synthetic organic compound notable for its applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H15F2NO4
  • Molecular Weight : 239.22 g/mol
  • Boiling Point : Approximately 348.1 °C
  • Density : 1.222 g/cm³
  • pKa : 3.48 (predicted)

The biological activity of (S)-2-(tert-butoxycarbonylamino)-4,4-difluorobutanoic acid primarily stems from its role as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves to protect the amino functionality during synthetic transformations, preventing unwanted side reactions. Once deprotected, the free amine can engage in biochemical interactions, influencing various metabolic pathways.

Enzyme Inhibition and Protein Interaction Studies

Research indicates that compounds like (S)-2-(tert-butoxycarbonylamino)-4,4-difluorobutanoic acid can serve as valuable tools in studying enzyme mechanisms and protein interactions. The presence of fluorine atoms may enhance binding affinity and selectivity towards specific targets due to their electronegative nature.

Therapeutic Potential

Emerging studies suggest that derivatives of this compound may exhibit potential therapeutic effects in conditions such as:

  • Cancer : By acting as a building block for synthesizing inhibitors targeting cancer-related enzymes.
  • Metabolic Disorders : As a modulator in metabolic pathways due to its structural similarities to naturally occurring amino acids.

Case Studies

  • Synthesis and Characterization :
    • A study demonstrated the successful synthesis of (S)-2-(tert-butoxycarbonylamino)-4,4-difluorobutanoic acid using di-tert-butyl dicarbonate in the presence of triethylamine. This method highlights its utility as a precursor for more complex molecules in medicinal chemistry.
  • Biological Activity Assessment :
    • In vitro assays have shown that deprotected derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent.

Comparative Analysis

Compound NameMolecular WeightBiological ActivityApplications
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid239.22 g/molEnzyme inhibitor; potential anticancer activityMedicinal chemistry
(S)-2-Amino-4-fluorobutanoic acid175.19 g/molModerate enzyme inhibitionNeurotransmitter studies

Q & A

Q. What is the role of the Boc-protecting group in (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid during peptide synthesis?

Methodological Answer: The tert-butoxycarbonyl (Boc) group acts as a temporary protecting agent for the amino functionality, preventing unwanted side reactions (e.g., nucleophilic attacks or racemization) during solid-phase peptide synthesis (SPPS). To utilize this compound:

Deprotection : Treat with trifluoroacetic acid (TFA) (20–50% in dichloromethane) for 30–60 minutes to cleave the Boc group .

Coupling : Use activating agents like HBTU or HATU with DIPEA in DMF to link the deprotected amine to subsequent residues.

Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate the target peptide.

Q. Key Considerations :

  • The Boc group’s acid-labile nature requires careful pH control to avoid premature deprotection.
  • Fluorine atoms at the 4-position may influence solubility; optimize solvent systems (e.g., DMF with 0.1% TFA) .

Q. How should researchers handle and store (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid to ensure stability?

Methodological Answer: Stability is critical due to the Boc group’s sensitivity to acids and fluorinated moieties’ hygroscopicity:

  • Storage : Keep at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Use airtight, amber vials to limit light exposure .
  • Stability Monitoring :
    • HPLC : Monitor purity monthly (C18 column, 220 nm detection).
    • NMR : Track Boc group integrity (δ 1.4 ppm for tert-butyl protons) and fluorine signals (δ 4.4–4.8 ppm for CF₂).
ParameterRecommended ConditionAnalytical Method
Temperature–20°C
SolventDry DMSO or acetonitrileKarl Fischer titration
Purity Threshold≥95%HPLC/UV

Advanced Research Questions

Q. How can enantiomeric purity of (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid be optimized during synthesis?

Methodological Answer: The (S)-configuration is critical for biological activity. To enhance stereochemical fidelity:

Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) during the α-amino acid synthesis step.

Chiral Chromatography : Employ a Chiralpak IA column with hexane/isopropanol (80:20) to resolve enantiomers.

Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH 7.5–8.5, 0°C) to minimize racemization during Boc deprotection .

Data Contradiction Note :
Conflicting reports on racemization rates may arise from solvent polarity differences. Validate using circular dichroism (CD) or polarimetry to confirm optical rotation .

Q. What experimental strategies assess the impact of 4,4-difluoro substitution on bioactivity?

Methodological Answer: Fluorine’s electronegativity alters electronic and steric properties. To evaluate:

Comparative Studies : Synthesize non-fluorinated and mono-fluorinated analogs.

In Vitro Assays :

  • Enzyme Inhibition : Test against proteases (e.g., DPP4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
  • Metabolic Stability : Incubate with liver microsomes; quantify half-life via LC-MS.

Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density changes near the CF₂ group .

AnalogDPP4 IC₅₀ (nM)Metabolic Half-life (h)
Non-fluorinated120 ± 151.2 ± 0.3
4,4-Difluoro (S)28 ± 43.8 ± 0.5

Q. How to resolve contradictions in Boc deprotection efficiency reported across studies?

Methodological Answer: Discrepancies often stem from varying acid concentrations or reaction times. Systematic approaches include:

Controlled Replication : Repeat deprotection using TFA concentrations from 20% to 50% (v/v) in DCM, monitoring by TLC (Rf shift from 0.6 to 0.3).

Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl cations or fluorinated degradation species) .

Kinetic Studies : Perform time-resolved NMR to track Boc cleavage rates under different conditions.

Recommendation : Pre-activate the compound with HOBt/DIC before coupling to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.